molecular formula C27H51N13O9 B12518548 L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 656221-71-5

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12518548
CAS No.: 656221-71-5
M. Wt: 701.8 g/mol
InChI Key: FKEGUIPAFIUAFL-GOMYCMKKSA-N
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Description

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed to allow the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in biological processes and interactions with proteins.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, protein-protein interactions, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Threonylglycyl-L-histidyl-L-alanyl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: Another synthetic peptide with similar structural features.

    L-Alanyl-L-alanyl-L-ornithyl-L-seryl-L-alanyl-L-alanyl-L-ornithine: A peptide with a similar amino acid sequence but lacking the diaminomethylidene groups.

Uniqueness

L-Alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-alanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of diaminomethylidene groups, which may confer specific chemical and biological properties not found in other peptides.

Properties

CAS No.

656221-71-5

Molecular Formula

C27H51N13O9

Molecular Weight

701.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C27H51N13O9/c1-12(28)19(42)35-14(3)21(44)38-16(7-5-9-33-26(29)30)23(46)40-18(11-41)24(47)37-13(2)20(43)36-15(4)22(45)39-17(25(48)49)8-6-10-34-27(31)32/h12-18,41H,5-11,28H2,1-4H3,(H,35,42)(H,36,43)(H,37,47)(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,29,30,33)(H4,31,32,34)/t12-,13-,14-,15-,16-,17-,18-/m0/s1

InChI Key

FKEGUIPAFIUAFL-GOMYCMKKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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